Tris(imidazol-1-yl)phosphine
Description
Overview of Heteroatom-Containing Phosphines as Advanced Ligands
Phosphines are a cornerstone class of ligands in organometallic chemistry, primarily due to the phosphorus atom's excellent electron-donating ability and the ease with which its steric and electronic properties can be tuned. beilstein-journals.orgd-nb.info The incorporation of additional heteroatoms, such as nitrogen, oxygen, or sulfur, into the phosphine (B1218219) backbone gives rise to heteroatom-containing or "hybrid" ligands with enhanced functionalities. beilstein-journals.orgd-nb.info
These ligands, particularly P,N-ligands which combine a "soft" phosphorus donor with a "hard" nitrogen donor, can exhibit hemilability. beilstein-journals.org This means that one of the donor atoms (typically the harder one) can reversibly dissociate from the metal center, opening up a coordination site for a substrate during a catalytic cycle. beilstein-journals.org The presence of both phosphorus and nitrogen atoms can also help stabilize various catalytic species that form during a reaction. beilstein-journals.orgd-nb.info Furthermore, the electronic asymmetry created by the different donor atoms can influence the regioselectivity of catalytic transformations. beilstein-journals.orgd-nb.info The development of phosphine ligands containing N-heterocycles, such as imidazoles, pyrazoles, and pyridines, has been a particularly active area of research, leading to catalysts for a wide array of reactions, including cross-coupling and hydrogenation. beilstein-journals.orgprochemonline.comnih.gov
Historical Context of Tris(azolyl)phosphines in Chemical Synthesis and Catalysis
The development of tris(azolyl)phosphine ligands was largely inspired by the success of the well-established tris(pyrazolyl)borate ligands, first reported by Trofimenko in the 1960s. researchgate.netresearchgate.netfu-berlin.de While tris(pyrazolyl)borates are anionic, the corresponding tris(azolyl)phosphines and their phosphine oxide derivatives are neutral ligands. fu-berlin.de This neutrality, combined with the presence of a phosphorus atom as a convenient NMR probe (³¹P NMR), distinguishes them from their borate (B1201080) counterparts. fu-berlin.depsu.edu
The coordination chemistry of tris(azolyl)phosphines was for a long time dominated by imidazolyl and pyrazolyl derivatives. fu-berlin.de Early work by Brown and co-workers in the 1980s utilized tris(imidazol-2-yl)phosphines as tridentate N-donor ligands to model the active sites of zinc enzymes like carbonic anhydrase. uva.nlresearchgate.netpsu.edu In these initial studies, the phosphorus atom served primarily as a spectroscopic handle rather than a coordination site. psu.edu
Later research began to explore the bifunctional potential of these ligands, investigating coordination through the phosphorus atom. uva.nlpsu.edu For instance, P-coordination was observed in gold(I) and platinum(II) complexes of tris(imidazolyl)phosphines. psu.edu The synthesis of these ligands typically involves the reaction of a phosphorus trihalide, such as PCl₃, with the corresponding azole, often in the presence of a base or via a lithiated intermediate. uva.nlresearchgate.net Over the years, the applications of tris(azolyl)phosphine complexes have expanded beyond enzyme models to include catalysts for organic transformations and polymerization reactions, highlighting their versatility. uva.nlresearchgate.net
Structure
3D Structure
Properties
CAS No. |
73946-92-6 |
|---|---|
Molecular Formula |
C9H9N6P |
Molecular Weight |
232.18 g/mol |
IUPAC Name |
tri(imidazol-1-yl)phosphane |
InChI |
InChI=1S/C9H9N6P/c1-4-13(7-10-1)16(14-5-2-11-8-14)15-6-3-12-9-15/h1-9H |
InChI Key |
HWOZVQNBUIBZMZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |
Canonical SMILES |
C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |
Other CAS No. |
73946-92-6 |
Synonyms |
(Im)3P tri(imidazolyl-1)phosphine tris(imidazol-1-yl)phosphine |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Tris Imidazol 1 Yl Phosphine
Established Synthetic Routes for Tris(imidazol-1-yl)phosphine and its Analogues
The synthesis of this compound and its related compounds has been approached through several established methodologies. These routes primarily involve the reaction of imidazole (B134444) precursors with phosphorus halides and have been subject to various modifications to improve efficiency and yield.
Reaction of Imidazole Precursors with Phosphorus Halides
The most common and direct method for the synthesis of this compound involves the reaction of an imidazole or a substituted imidazole with a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃). uw.edu.plrsc.org This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic phosphorus center, displacing the halide ions. The reaction is generally carried out in an inert solvent and often in the presence of a base to neutralize the hydrogen halide byproduct.
The versatility of this method allows for the preparation of a range of tris(azolyl)phosphines by varying the azole precursor. For instance, tris(1-methylimidazol-2-yl)phosphine (B1626507) and other derivatives have been synthesized using this fundamental approach. researchgate.net The reaction of lithiated 1-ethyl-2-isopropyl-5-bromoimidazole with PCl₃ has also been reported for the synthesis of specific substituted tris(imidazolyl)phosphines. researchgate.net
This method is not limited to imidazole itself but extends to other azoles like pyrazoles and triazoles, demonstrating its broad applicability in synthesizing a library of tris(azolyl)phosphine ligands. researchgate.net The general reaction scheme can be represented as:
3 (Imidazole) + PCl₃ → P(Imidazole)₃ + 3 HCl
The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the yield and purity of the final product. Common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). oup.com
Modified Synthetic Approaches and Optimization Strategies
To address challenges such as side reactions and to improve yields, several modified synthetic approaches and optimization strategies have been developed. One key challenge is the potential for the phosphorus center to be oxidized, hence the need to carry out manipulations under inert atmospheric conditions. researchgate.net
An alternative strategy involves the use of silylated precursors. For example, tris(trimethylsilyl)phosphine (B101741) has been used to control the nucleophilic substitution in the preparation of P,N-(phosphino)triazine ligands, which suggests a potential modified route for imidazole-based systems to achieve more controlled product formation. beilstein-journals.org
Furthermore, the addition of imidazole to reactions involving PCl₃ has been shown to generate a phosphoimidazolide intermediate in situ. This intermediate can help suppress over-substitution, a common issue in these reactions. thieme-connect.comnih.gov This finding suggests that a careful control of stoichiometry and the use of additives like imidazole itself can be an effective optimization strategy. The use of flow chemistry has also been explored for the sequential nucleophilic substitution of PCl₃ with different alcohols, a technique that could potentially be adapted for the synthesis of unsymmetrically substituted phosphines. thieme-connect.comnih.gov
Synthesis of Substituted this compound Derivatives
The core this compound scaffold can be chemically modified to introduce a variety of functional groups on the imidazole rings or to alter the oxidation state of the phosphorus atom. These modifications are crucial for tuning the electronic and steric properties of the resulting ligands and for creating more complex molecular architectures.
Installation of Alkyl and Aryl Substituents on Imidazole Rings
The introduction of alkyl and aryl substituents onto the imidazole rings of this compound can be achieved by starting with appropriately substituted imidazole precursors. uw.edu.pl For example, using 2-methylimidazole (B133640) or 2-ethyl-4-methylimidazole (B144543) in the reaction with a phosphorus halide will yield the corresponding substituted this compound. oup.com
The synthesis of N-phenylphosphine-substituted imidazole ligands has been achieved through the selective metalation of an N-phenylimidazole intermediate followed by treatment with a phosphine (B1218219). beilstein-journals.org While this example illustrates substitution at the nitrogen of the imidazole, it highlights the principle of using pre-functionalized imidazoles. The synthesis of tris(4-bromophenyl)phosphine from 1,4-dibromobenzene (B42075) and PCl₃, followed by further functionalization, also provides a pathway to aryl-substituted phosphine ligands. researchgate.net
The following table summarizes examples of substituted imidazole precursors used in the synthesis of derivatized tris(imidazol-1-yl)phosphines.
| Imidazole Precursor | Resulting Phosphine Derivative |
| 2-Methylimidazole | Tris(2-methylimidazol-1-yl)phosphine |
| 2-Ethyl-4-methylimidazole | Tris(2-ethyl-4-methylimidazol-1-yl)phosphine |
| 1-Methylimidazole | Tris(1-methylimidazol-2-yl)phosphine |
| 4-Methylimidazole | Tris(4-methylimidazol-1-yl)phosphine |
| N-Phenylimidazole | N-Phenylphosphine-substituted imidazole ligands |
Preparation of Phosphine Oxide Derivatives and Related Species
The phosphorus(III) center in this compound is susceptible to oxidation, leading to the formation of the corresponding phosphine oxide, P(O)(Imidazole)₃. This oxidation can occur in situ during synthesis or as a deliberate subsequent step. researchgate.netfigshare.com The oxidation is often facile and can be achieved using mild oxidizing agents. For instance, the reaction of unprotected uridine (B1682114) with this compound is followed by an oxidation step using iodine and water to form the desired oligonucleotide product. nih.gov
The phosphine oxide derivatives are often more stable and can be used as ligands in their own right. For example, tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) is a well-studied tripodal ligand used in the construction of metal-organic frameworks (MOFs). evitachem.comrsc.org The synthesis of such aryl-substituted phosphine oxides can be achieved by oxidizing the corresponding phosphine. uw.edu.pl The reduction of these stable phosphine oxides back to the phosphine is also a viable synthetic route, often employing reducing agents like trichlorosilane (B8805176) (HSiCl₃). rsc.orgacs.org
In addition to oxides, other related species can be prepared. For instance, the reaction of tris(azolyl)phosphines with sulfur can lead to the formation of the corresponding phosphine sulfides.
The following table provides examples of phosphine oxide derivatives and their precursors.
| Precursor | Oxidizing/Reactant | Product |
| This compound | Iodine/Water | This compound oxide |
| Tris(4-bromophenyl)phosphine | Oxidizing Agent | Tris(4-bromophenyl)phosphine oxide |
| Tris(pyrazolyl)phosphine | Oxidizing Agent | Tris(pyrazolyl)phosphine oxide |
| Tris[4-(1H-imidazol-1-yl)phenyl]phosphine | Oxidizing Agent | Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) |
Derivatization for Polymeric and Supramolecular Architectures
This compound and its derivatives are valuable building blocks for the construction of polymers and supramolecular structures due to the multiple nitrogen donor sites on the imidazole rings. researchgate.net These nitrogen atoms can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).
For example, tris[4-(1H-imidazol-1-yl)phenyl]amine (TIPA), a structural analogue, is used to synthesize porous organic polymers (POPs) through reactions with linkers like 1,4-bis(bromomethyl)benzene. Similarly, tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) has been extensively used with various dicarboxylates to construct a range of MOFs with different topologies and entanglement patterns. evitachem.comrsc.org
The derivatization of the imidazole rings or the phosphorus backbone can be tailored to control the geometry and connectivity of the resulting polymeric or supramolecular architectures. The flexible nature of some imidazole-containing ligands, such as 1,4-di(1H-imidazol-1-yl)butane, allows for the construction of diverse coordination polymers. figshare.comresearchgate.net The synthesis of these complex structures often involves the self-assembly of the phosphine ligand with metal salts under solvothermal conditions. rsc.org
Chemical Transformations of the this compound Skeleton
The this compound framework, while notable for its ligating properties, is also susceptible to a variety of chemical transformations that alter its structure and reactivity. These reactions, including hydrolysis, ligand exchange, and oxidation, are critical to understanding the compound's stability and the formation of its derivatives.
Hydrolysis Pathways and Products of Tris(imidazolyl)phosphines
The P-N bonds in tris(imidazolyl)phosphines are susceptible to cleavage, particularly under hydrolytic conditions. This reactivity has been observed in several instances, leading to the formation of various hydrolysis products. For example, attempts to prepare certain gold(I) complexes with tris(imidazolyl)phosphines have resulted in the cleavage of P-C bonds. Specifically, the reaction intended to produce chloro[tris(4,5-dimethyl-imidazol-2-yl)phosphine]gold(I) led to the formation of a bis(carbene)gold(I) derivative instead. psu.edu Similarly, tris(imidazol-2-yl)phosphine has been shown to convert into bis(imidazol-2-yl)phosphinic acid under certain conditions. psu.educdnsciencepub.com
A notable hydrolysis product was observed during the synthesis of a digold(I) complex. psu.eduresearchgate.net This reaction yielded a product containing two bis(1-methylimidazol-2-yl)phosphinite ligands that bridge a Au₂⁴⁺ center. psu.eduresearchgate.net This indicates that hydrolysis can lead to significant rearrangement and the formation of complex multinuclear species. The hydrolysis of tris(thiazolyl)phosphines has also been investigated, revealing that the addition of aqueous NaOH to a solution of chloro[tris(thiazol-2-yl)phosphine]gold(I) in DMSO-d₆ causes an immediate exothermic reaction and the formation of a precipitate. psu.edu
The instability of the P-N bonds towards hydrolysis is a known characteristic of this class of compounds. cas.cz In the presence of certain metal ions like Zn(II), the decomposition of tris(imidazol-2-yl)phosphine derivatives can be catalyzed, leading to products such as [bis(4,5-diisopropylimidazol-2-yl)phosphinic acid]dichlorozinc hydrate. acs.org The hydrolysis of the P-N bond can also be initiated by acidic conditions, such as with HCl. researchgate.net
The hydrolysis of tris(imidazolyl)phosphines is not always a simple cleavage of the P-N bond. In the context of oligonucleotide synthesis, the reaction of unprotected uridine with this compound followed by oxidation with iodine and water leads to the formation of uridine oligonucleotides. nih.gov This process involves the initial formation of a cyclic phosphite (B83602) intermediate which is then opened by the oxidative hydrolysis step. nih.govoup.com
Table 1: Observed Hydrolysis Products of Tris(imidazolyl)phosphine Derivatives
| Starting Material | Conditions/Reagents | Major Hydrolysis Product(s) | Reference(s) |
| Tris(4,5-dimethyl-imidazol-2-yl)phosphine | Reaction with Au(I) precursor | Bis(carbene)gold(I) derivative | psu.edu |
| Tris(imidazol-2-yl)phosphine | Not specified | Bis(imidazol-2-yl)phosphinic acid | psu.educdnsciencepub.com |
| Tris(1-methylimidazol-2-yl)phosphine | Reaction with C₆F₅Au(tht) | Bis(1-methylimidazol-2-yl)phosphinite ligands bridging a Au₂⁴⁺ center | psu.eduresearchgate.net |
| Tris(4,5-diisopropylimidazol-2-yl)phosphine | In the presence of ZnCl₂ | [Bis(4,5-diisopropylimidazol-2-yl)phosphinic acid]dichlorozinc hydrate | acs.org |
| This compound | Reaction with unprotected uridine, then I₂/H₂O | Uridine oligonucleotides | nih.govoup.com |
Ligand Exchange Reactions and Product Characterization
This compound and its derivatives are versatile ligands capable of coordinating to metal centers through either the phosphorus atom or the nitrogen atoms of the imidazole rings. This dual reactivity allows for a range of ligand exchange reactions.
In gold(I) and platinum(II) complexes, tris(imidazolyl)phosphines have been shown to coordinate through the phosphorus atom. psu.edu However, for many other metals, coordination occurs primarily through the imine nitrogen atoms, with the phosphorus atom serving as a convenient probe for ³¹P NMR analysis. psu.edu The chloride ligand in chloro[tris(azolyl)phosphine]gold(I) complexes can be substituted by other anions. For instance, the chloride in a chloro[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) complex was successfully replaced by thiocyanate (B1210189) (NCS⁻) and benzylthiolate (BzS⁻) anions. psu.eduresearchgate.netrsc.org
Further ligand exchange can occur at the nitrogen atoms of the imidazole rings. Treatment of chloro[tris(1-methylimidazol-2-yl)phosphine]gold(I) with three mole equivalents of C₆F₅Au(tht) (where tht is tetrahydrothiophene) resulted in the formation of a digold(I) complex, bis(pentafluorophenyl)-μ-[tris(1-methylimidazol-2-yl)phosphine-κ²P,N]digold(I). psu.eduresearchgate.netrsc.org In this product, the tris(imidazolyl)phosphine ligand coordinates to one gold atom via the phosphorus and to a second gold atom via one of the imidazole nitrogen atoms.
The coordination behavior can be influenced by steric factors. For example, methyl groups at the 3- and/or 5-positions of the imidazolyl or pyrazolyl rings can hinder the coordination of a copper center to the phosphorus donor site. rsc.org The versatility of tris(imidazolyl)phosphines as ligands is also demonstrated in their ability to form metal-organic frameworks (MOFs). Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo), a derivative of tris(imidazolyl)phosphine, has been used in combination with various dicarboxylates to synthesize a range of MOFs with different topologies and interpenetration patterns. rsc.orgrsc.org In these structures, the tipo ligand coordinates to metal centers like Zn(II), Cd(II), and Ni(II) through the imidazole nitrogen atoms. rsc.org
Table 2: Examples of Ligand Exchange Products with Tris(imidazolyl)phosphine Derivatives
| Starting Complex | Reagent(s) | Product | Coordination Mode | Reference(s) |
| Chloro[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) | NaNCS | Isothiocyanato[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) | P-coordination | psu.eduresearchgate.net |
| Chloro[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) | BzSLi | Benzylthiolato[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) | P-coordination | psu.eduresearchgate.net |
| Chloro[tris(1-methylimidazol-2-yl)phosphine]gold(I) | 3 eq. C₆F₅Au(tht) | Bis(pentafluorophenyl)-μ-[tris(1-methylimidazol-2-yl)phosphine-κ²P,N]digold(I) | P,N-bridging | psu.eduresearchgate.netrsc.org |
| Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) | Zn(NO₃)₂·6H₂O, H₂bpdc | [Zn₂(bpdc)₂(tipo)(H₂O)]·5H₂O | N-coordination | rsc.org |
| Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) | Cd(OAc)₂·4H₂O, H₂ndc | [Cd₂(ndc)₂(tipo)₂]·3H₂O | N-coordination | rsc.org |
Oxidation Reactions and Derived Phosphorus(V) Species
The phosphorus(III) center in this compound is readily oxidized to phosphorus(V). This transformation is a key step in several synthetic applications of the compound. A prominent example is in the synthesis of oligonucleotides. The reaction of unprotected uridine with this compound forms a phosphite intermediate, which is subsequently oxidized by iodine and water to generate the desired phosphodiester linkages of the oligonucleotide. nih.govoup.com This oxidative step is crucial for the formation of the final product.
The oxidation of tris(imidazolyl)phosphines can also lead to the formation of stable phosphine oxides. This compound oxide itself is a known compound. Furthermore, derivatives such as tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) have been synthesized and utilized as tripodal ligands in the construction of metal-organic frameworks. rsc.orgrsc.orgevitachem.com These phosphine oxides are generally more stable towards hydrolysis than their phosphine precursors.
The oxidation of related tris(azolyl)phosphines has also been studied. For instance, tris(pyrazolyl)phosphines can be oxidized to their corresponding phosphine oxides. researchgate.net The oxidation of phosphinous amide derivatives with oxygen, sulfur, or selenium is also a known reaction pathway. psu.edu In the context of attempting to prepare a zinc complex of a tris(imidazol-2-yl)phosphine, a hydrolysis/oxidation reaction was observed, leading to the formation of a phosphinic acid derivative where the phosphorus is in the +5 oxidation state. cdnsciencepub.com This highlights that oxidation and hydrolysis can be concurrent processes.
The synthesis of tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO), a P(V) species, involves the reaction of 2-methylaziridine (B133172) with trichlorophosphate in the presence of triethylamine. alfa-chemical.com While not a direct oxidation of a pre-formed tris(imidazolyl)phosphine, it illustrates a common synthetic route to related P(V) compounds.
Table 3: Examples of P(V) Species Derived from Tris(imidazolyl)phosphine and Related Compounds
| Starting Material/Reaction | Oxidizing Agent/Method | Product | Application/Context | Reference(s) |
| This compound and unprotected uridine | Iodine and water | Uridine oligonucleotide (with P(V) phosphodiester linkages) | Oligonucleotide synthesis | nih.govoup.com |
| Tris(4-bromophenyl)amine and imidazole, followed by oxidation | Not specified, but P=O bond is present | Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) | Ligand for Metal-Organic Frameworks | rsc.orgrsc.org |
| Tris(pyrazolyl)phosphine | Not specified | Tris(pyrazolyl)phosphine oxide | Ligand synthesis | researchgate.net |
| Tris(imidazol-2-yl)phosphine | In the presence of a Zn(II) salt | Bis(imidazol-2-yl)phosphinic acid | Unintended side product during complexation | cdnsciencepub.com |
| 2-Methylaziridine and trichlorophosphate | Not applicable (synthesis of a P(V) compound) | Tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO) | Propellant and cross-linking agent | alfa-chemical.com |
Coordination Chemistry and Ligand Properties of Tris Imidazol 1 Yl Phosphine
Ligand Design Principles and Coordination Modes
The coordination behavior of tris(imidazolyl)phosphines is governed by the interplay between the soft phosphorus donor and the harder imine nitrogen donors of the imidazole (B134444) rings. This dual-donor nature allows the ligand to act as a monodentate, bidentate, or tridentate chelator, and even as a bridging ligand, depending on the metal center, its oxidation state, and the presence of other ancillary ligands. researchgate.net The C3-like conformation of the free ligand is well-suited for facial coordination to a metal center. researchgate.net
Tris(imidazol-1-yl)phosphine exhibits remarkable flexibility in its coordination to metal centers, readily adopting monodentate, bidentate, and tridentate modes.
Monodentate Coordination (κ¹-P): In this mode, the ligand binds to a single metal center exclusively through the phosphorus atom. This is most common with soft metal ions that have a high affinity for soft phosphine (B1218219) donors. For example, with gold(I) and platinum(II), coordination occurs preferentially through the phosphorus apex. psu.eduresearchgate.net The synthesis of complexes like [ClAu{P(Im¹⁻ᴹᵉ)₃}] (where Im¹⁻ᴹᵉ is 1-methylimidazol-2-yl) demonstrates this P-coordination, with the imidazole nitrogen atoms remaining uncoordinated. researchgate.net
Bidentate and Tridentate Coordination (κ²-N,N or κ³-N,N,N): Coordination through the nitrogen atoms of the imidazole rings is observed with harder transition metals. In many instances, the ligand acts as a tripodal, tridentate N-donor, capping one face of an octahedral or trigonal bipyramidal metal complex. researchgate.net This κ³-N coordination is seen in complexes with divalent metals such as Co(II), Cu(II), Zn(II), and Cd(II). acs.org For example, a series of metal nitrate (B79036) complexes, {[Pimᴾʳⁱ,ᴮᵘᵗ]M(NO₃)}⁺ (M = Co, Cu, Zn, Cd), feature the tris(imidazolyl)phosphine ligand coordinating in a facial tridentate manner through its three imidazole nitrogen atoms. acs.org
Bridging and Mixed Coordination Modes: The ligand's versatility extends to bridging multiple metal centers. A digold(I) complex, bis(pentafluorophenyl)-μ-[tris(1-methylimidazol-2-yl)phosphine-κ²P,N]digold(I), shows the ligand coordinating to one gold atom via the phosphorus atom while simultaneously binding a second gold atom through one of its imidazole nitrogen atoms. psu.eduresearchgate.net In some polymeric structures and metal-organic frameworks (MOFs), the ligand can link multiple metal centers, utilizing its different donor atoms to build extended networks. rsc.org
| Coordination Mode | Description | Example Metal Ions | Representative Complex |
|---|---|---|---|
| Monodentate (κ¹-P) | Coordination exclusively through the phosphorus atom. | Au(I), Pt(II) | [ClAu{P(thiazol-2-yl)₃}] psu.edu |
| Tridentate (κ³-N,N,N) | Facial coordination through the three imidazole nitrogen atoms. | Co(II), Cu(II), Zn(II), Cd(II), Hg(II) | {[Pimᴾʳⁱ,ᴮᵘᵗ]Zn(NO₃)}⁺ acs.org |
| Bidentate/Bridging (κ²-P,N) | Simultaneous coordination via the P-apex and one N-donor to bridge two metal centers. | Au(I) | [(C₆F₅Au){μ-P(Im¹⁻ᴹᵉ)₃}(AuC₆F₅)] psu.edu |
The distinct electronic character of the phosphorus and nitrogen donor sites is central to the coordination chemistry of tris(imidazolyl)phosphines.
The phosphorus atom acts as a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. It forms strong covalent bonds with soft, electron-rich, late transition metals and low-valent metal centers such as Au(I), Pt(II), Rh(I), and Mo(0). psu.eduresearchgate.netresearchgate.net For these metals, the P-apex is the primary and superior coordination site. psu.eduresearchgate.net
The imidazole nitrogen atoms , specifically the imine-type nitrogens (N3), are harder donor sites compared to the phosphorus atom. They preferentially coordinate to harder, more electropositive metal ions, including first-row transition metals in their +2 oxidation state (e.g., Co²⁺, Cu²⁺, Zn²⁺) and main group metals. researchgate.netresearchgate.netacs.org In complexes with these metals, the ligand typically adopts a κ³-N,N,N coordination mode, leaving the phosphorus atom uncoordinated. acs.org This hemilabile character, where one type of donor (P or N) can be selectively bound, grants the ligand bifunctional potential and allows for stepwise complexation or the creation of complexes with open coordination sites. researchgate.net
Tris(imidazolyl)phosphines are often compared to the widely studied hydrotris(pyrazolyl)borate (Tp⁻) ligands, also known as scorpionates. While both are tripodal N-donor ligands that enforce a facial coordination geometry, they have fundamental differences that influence their properties and reactivity. researchgate.netmarquette.edu
Bridgehead Atom: The bridgehead atom (P vs. B) creates distinct electronic environments. The phosphorus atom in tris(imidazolyl)phosphines is a potential donor site itself, a feature absent in Tp⁻ ligands where the boron atom is coordinatively saturated. researchgate.net This gives the phosphine ligands hemilabile and bifunctional capabilities not available to traditional scorpionates. researchgate.net
Stability: A practical advantage of the phosphine-based scaffold is the greater hydrolytic stability of the P-N bonds compared to the B-N bonds in tris(pyrazolyl)borates, which can be sensitive to hydrolysis. researchgate.net
These differences mean that tris(imidazolyl)phosphines are not merely neutral analogues of Tp⁻ ligands but constitute a distinct ligand class, offering access to unique coordination modes and reactivity patterns. researchgate.net
The Role of Phosphorus and Imidazole Nitrogen Donor Sites
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with tris(imidazolyl)phosphine ligands is typically achieved through standard ligand substitution reactions. The resulting complexes are characterized by a suite of spectroscopic and analytical methods to elucidate their structure and bonding.
This compound and its substituted derivatives form complexes with a wide array of transition metals across the d-block.
Coinage Metals (Cu, Au): Copper(I) and copper(II) complexes have been synthesized, with applications as catalysts and enzyme models. researchgate.net Gold(I) complexes of the type [R₃PAuCl] are readily prepared by reacting the phosphine ligand with a gold(I) precursor like (tht)AuCl. psu.eduresearchgate.net These complexes often feature linear geometry at the gold center with the phosphine acting as a κ¹-P donor. Further reaction can lead to dinuclear, P,N-bridged species. psu.edu
Group 12 Metals (Zn, Cd): Zinc(II) and Cadmium(II) readily form complexes where the ligand acts as a facial κ³-N,N,N donor. acs.org These have been studied as synthetic analogues for the active sites of metalloenzymes like carbonic anhydrase. psu.edu Complexes such as [Zn₂(tipo)₂(bpdc)₂(H₂O)] and [Cd₂(ndc)₂(tipo)₂] have been incorporated into metal-organic frameworks (MOFs), demonstrating the ligand's utility in materials science. rsc.org
First-Row Transition Metals (Co, Ni): Cobalt(II) and Nickel(II) complexes have been prepared, typically exhibiting κ³-N,N,N coordination. acs.org A nickel(II) complex with a related phosphinoimidazolyl ligand, [Ni(L)Br]Br, shows a classic atrane structure with a trigonal pyramidal geometry. researchgate.net
Platinum Group Metals (Pt, Ru, Rh, Ir): Platinum(II) complexes, like their gold(I) counterparts, show a preference for coordination through the soft phosphorus donor. psu.eduresearchgate.net Ruthenium complexes have been reported, highlighting the ligand's ability to stabilize various metal oxidation states. researchgate.net Rhodium(I) and Iridium(I) complexes have been synthesized from precursors like [RhCl(COE)₂]₂ (COE = cyclooctene), yielding trigonal bipyramidal structures where the ligand can act as a tetradentate donor if additional phosphine groups are present on the imidazole rings. researchgate.net
Group 6 Metals (Mo): Molybdenum(0) complexes can be formed from carbonyl precursors. For example, the complex [Mo(η³-allyl)(CO)₂{P(2-Im¹⁻ᵛⁱⁿʸˡ)₃}] has been used as a template in polymerization reactions. researchgate.net
| Metal | Precursor Example | Resulting Complex Example | Typical Coordination | Reference |
|---|---|---|---|---|
| Gold (Au) | (tht)AuCl | [(Im¹⁻ᴹᵉ)₃PAuCl] | κ¹-P | psu.edu |
| Zinc (Zn) | Zn(NO₃)₂ | {[Pimᴾʳⁱ,ᴮᵘᵗ]Zn(NO₃)}⁺ | κ³-N,N,N | acs.org |
| Copper (Cu) | Cu(BF₄)₂ | (Cu{P(2-Im¹˒⁴⁻ⁱᴾʳ²)₃})₂(OH)₂₂ | κ³-N,N,N | researchgate.net |
| Cobalt (Co) | Co(NO₃)₂ | {[Pimᴾʳⁱ,ᴮᵘᵗ]Co(NO₃)}⁺ | κ³-N,N,N | acs.org |
| Nickel (Ni) | Ni(dme)Br₂ | [(L)NiBr]Br | Trigonal Pyramidal | researchgate.net |
| Cadmium (Cd) | Cd(NO₃)₂ | {[Pimᴾʳⁱ,ᴮᵘᵗ]Cd(NO₃)}⁺ | κ³-N,N,N | acs.org |
| Rhodium (Rh) | [RhCl(COE)₂]₂ | [(L)RhCl] | Trigonal Bipyramidal | researchgate.net |
A combination of spectroscopic methods is essential for the unambiguous characterization of tris(imidazolyl)phosphine metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying these complexes in solution.
³¹P NMR: This is particularly diagnostic. The coordination of the phosphorus atom to a metal center causes a significant downfield shift in the ³¹P NMR signal compared to the free ligand. psu.edu The magnitude of this coordination shift provides information about the electronic environment of the P-M bond. cardiff.ac.uk
¹H and ¹³C NMR: These spectra reveal information about the symmetry of the complex and the electronic effects of metal coordination on the imidazole rings. scielo.org.mx Upon coordination, the chemical shifts of the protons and carbons on the imidazole rings are altered. researchgate.net
¹⁵N NMR: Although less common due to the low natural abundance of the ¹⁵N isotope, this technique provides direct evidence of nitrogen coordination. A significant upfield or downfield shift of the imidazole nitrogen signal upon complexation confirms N-M bond formation. psu.eduresearchgate.net The nitrogen nuclei generally become less shielded (move downfield) upon coordination. psu.edu
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of ancillary ligands, such as carbonyl (CO) or nitrate (NO₃⁻) groups. For example, in carbonyl complexes, the C-O stretching frequency (ν(CO)) is sensitive to the electronic properties of the metal center and the donor strength of the phosphine ligand. researchgate.net
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass-to-charge ratio of the synthesized complexes, verifying their composition. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 15N)
X-ray Crystallographic Analysis of Coordination Geometries and Bonding
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound metal complexes. These studies reveal detailed information about coordination numbers, geometries, bond lengths, and bond angles. acs.orgacs.org
This compound ligands can act as either P-coordinating or N-coordinating ligands. In many cases, they coordinate to metal centers in a facial, tridentate (κ³-N) fashion through the imine nitrogen atoms of the three imidazole rings, resembling the well-known tris(pyrazolyl)borate ligands. psu.edufu-berlin.de This coordination mode is observed in complexes modeling the active sites of enzymes like carbonic anhydrase and non-heme iron dioxygenases. fu-berlin.decolab.ws For example, a series of iron(II) complexes with tris(imidazolyl)phosphane ligands have been synthesized and structurally characterized to model the 3-histidine facial triad (B1167595) of certain non-heme iron enzymes. colab.ws
Alternatively, the ligand can coordinate through the central phosphorus atom (κ¹-P). This mode is less common but has been definitively characterized by X-ray diffraction for gold(I) and platinum(II) complexes. psu.eduresearchgate.net In some instances, the ligand can bridge two metal centers, coordinating to one via the phosphorus atom and to another through one of the imidazole nitrogen atoms (κ²-P,N). researchgate.netrsc.org
The steric bulk of substituents on the imidazole rings significantly influences the coordination geometry. For instance, sterically hindered ligands like tris[2-(1,4-diisopropylimidazolyl)]phosphine (Pimⁱᴾʳ²) and tris[2-(1-isopropyl-4-tert-butylimidazolyl)]phosphine (Pimⁱᴾʳ²'ᵗᴮᵘ) have been used to create specific coordination environments around copper(I) ions. acs.org The X-ray structure of the dinuclear, carbonate-bridged complex [Cu(Pimⁱᴾʳ²)]₂CO₃(BF₄)₂ shows a complex arrangement where two [Cu(Pimⁱᴾʳ²)]²⁺ units are bridged by a carbonate anion. acs.org In another example, X-ray diffraction studies of [tris(imidazolyl)phosphine]metal nitrate complexes demonstrated that the nitrate ligand's coordination mode is strongly dependent on the metal ion (Co, Cu, Zn, Cd, Hg). acs.org
Table 3: Selected X-ray Crystallographic Data for a this compound Complex Data for [Cu(Pimⁱᴾʳ²)]₂CO₃(BF₄)₂. acs.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.8705(17) |
| b (Å) | 17.4731(14) |
| c (Å) | 51.358(4) |
| Volume (ų) | 15139.4(22) |
| Z | 8 |
Investigation of Intermolecular Interactions within Crystal Structures
In gold(I) complexes of the type R₃PAuCl, where R is an azolyl group, the crystal packing can be influenced by a competition between aurophilic interactions and other weak forces. researchgate.netrsc.org For example, chloro[tris(4-methylthiazol-2-yl)phosphine]gold(I) (2b) crystallizes in three different polymorphs. Two of these polymorphs exhibit Au···Au interactions, while the third is stabilized by a short Au···Cl interaction of 3.2660(9) Å. psu.edursc.org Similarly, chloro[tris(4,5-dimethylthiazol-2-yl)phosphine]gold(I) (2c) exists in polymorphs with and without strong aurophilic interactions (shortest Au···Au contact is 3.0393(4) Å). psu.eduresearchgate.net Computational studies have been used to evaluate the relative energies of these different interactions, showing that for one of the polymorphs of complex 2b, the Au···Cl interaction is calculated to be stronger than the Au···Au interaction. researchgate.net
In addition to metal-centered interactions, more conventional C-H···O and C-H···π intermolecular interactions can also play a significant role in stabilizing the crystal lattice. researchgate.net For instance, in one polymorph of complex 2b, a close Cl···S contact of 3.373(1) Å links molecules along a crystallographic axis. psu.edu The presence and nature of these varied intermolecular forces highlight the rich and complex solid-state chemistry of these compounds. psu.eduacs.org
Reactivity and Stability of this compound Metal Complexes
Intramolecular Reactivity: Cyclometalation and P-C Bond Scission within Complexes
The metal complexes of tris(imidazol-1-yl)phosphines can undergo intramolecular reactions, most notably P-C bond cleavage and cyclometalation. psu.edunih.gov
P-C Bond Scission: The phosphorus-carbon bond in tris(imidazolyl)phosphines can be susceptible to cleavage under certain conditions, particularly hydrolysis or during reactions with metal precursors. psu.eduresearchgate.net The hydrolysis of tris(thiazol-2-yl)phosphine complexes has been investigated, leading to the formation of phosphinic acids. For example, tris(imidazol-2-yl)phosphine is known to convert into bis(imidazol-2-yl)phosphinic acid. psu.eduresearchgate.net P-C bond scission has also been observed during attempts to synthesize certain gold(I) complexes. An attempt to prepare chloro[tris(4,5-dimethylimidazol-2-yl)phosphine]gold(I) resulted in the formation of a bis(carbene)gold(I) derivative, indicating cleavage of a P-C(imidazolyl) bond. psu.eduresearchgate.net Similarly, a hydrolysis product was isolated during the synthesis of a digold(I) complex, which consisted of two bis(1-methylimidazol-2-yl)phosphinite ligands bridging a Au₂⁴⁺ center. psu.edursc.org
Cyclometalation: Cyclometalation is a process where a ligand undergoes intramolecular C-H bond activation to form a metallacycle. While tris(imidazolyl)phosphines are often designed to suppress cyclometalation, related systems show this reactivity. harvard.edu For instance, complexes of iridium and rhodium with dinaphthyl phosphines undergo double and single cyclometalation, respectively. nih.gov In the context of imidazolyl-containing ligands, an interesting isomerization of a copper complex of [Tismᴾʳⁱᴮᵉⁿᶻ]⁻ (tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl) occurs at 100 °C, leading to the formation of a novel tripodal tris(N-heterocyclic carbene) derivative, which involves C-H activation and rearrangement. nih.gov The formation of tris-cyclometalated Pt(IV) complexes with mesoionic N-heterocyclic carbene and 2-arylpyridine ligands has also been reported. acs.org
Reactivity with Small Molecules (e.g., O₂, CO) and Peroxo Adduct Formation
Copper(I) complexes of sterically hindered this compound ligands have been extensively studied as models for the active sites of copper proteins like hemocyanin and tyrosinase, particularly their ability to react with molecular oxygen (O₂). acs.orgresearchgate.net
Reactivity with O₂ and Peroxo Adduct Formation: Copper(I) complexes of ligands such as tris[2-(1,4-diisopropylimidazolyl)]phosphine (Pimⁱᴾʳ²) react with dioxygen at low temperatures to form intensely colored peroxo-dicopper(II) species. acs.orgresearchgate.net The complex [Cu(Pimⁱᴾʳ²)(CH₃CN)]⁺ reacts with O₂ to yield a violet species with electronic absorption maxima at λₘₐₓ = 343 nm (ε = 19,500 M⁻¹cm⁻¹) and 549 nm (ε = 790 M⁻¹cm⁻¹). acs.org These spectral features, along with a characteristic O-O stretching frequency (ν(O-O) ≈ 750 cm⁻¹), are indicative of a side-on (μ-η²:η²) peroxo bridge between two copper(II) centers, analogous to oxyhemocyanin. acs.orgcapes.gov.br This peroxo adduct is stable at low temperatures in aprotic solvents but decomposes upon warming. acs.orgresearchgate.net Thermal decomposition in the presence of water can lead to the formation of a bis(hydroxide)-bridged dicopper(II) dimer, which can further react with atmospheric CO₂ to form a stable carbonate-bridged complex. acs.org
Reactivity with CO: The copper(I) complexes also react reversibly with carbon monoxide (CO) to form carbonyl adducts. The formation of these adducts can be monitored by IR spectroscopy, which shows a characteristic ν(CO) stretching frequency around 2080-2090 cm⁻¹. acs.org For example, [Cu(Pimⁱᴾʳ²'ᵗᴮᵘ)(CH₃CN)]BF₄ reacts with CO to form [Cu(Pimⁱᴾʳ²'ᵗᴮᵘ)CO]BF₄, which has a ν(CO) of 2086 cm⁻¹. acs.org
Ligand Field Effects and Electronic Structure Perturbations in Metal Centers
The coordination of this compound—and its substituted analogues—to a metal center induces significant perturbations in the metal's electronic structure. These effects are primarily dictated by the ligand's coordination mode, which can involve the phosphorus atom, the imidazole nitrogen atoms, or a combination of both. The ligand's ability to act as either a P-donor or a facial N,N',N'-tridentate donor allows it to impart distinct ligand field effects and electronic signatures on the metal ion.
The electronic influence of tris(azolyl)phosphine ligands is often probed using spectroscopic techniques, particularly NMR and infrared (IR) spectroscopy, as well as through structural analysis via X-ray crystallography.
Probing Electronic Effects via NMR Spectroscopy
When this compound coordinates to a soft metal ion, such as gold(I), it typically does so through the phosphorus atom. psu.eduresearchgate.net This P-coordination causes a significant change in the electronic environment of the phosphorus nucleus, which can be directly observed by ³¹P NMR spectroscopy. The signal for the phosphorus atom in the coordinated ligand shows a substantial downfield shift compared to that of the free ligand. psu.edu This deshielding effect is a direct result of the donation of the phosphorus lone pair to the metal center, confirming the ligand's role as a Lewis base. psu.edu
Similarly, ¹⁵N NMR spectroscopy can provide insight into the involvement of the imidazole nitrogen atoms in coordination. Changes in the ¹⁵N chemical shifts upon complexation can help determine the donor strength of the nitrogen atoms. researchgate.net
| Compound | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Metal Center | Source(s) |
| Tris(1-methylimidazol-2-yl)phosphine (B1626507) | -65.1 | 2.5 | Au(I) | psu.edu |
| Tris(thiazol-2-yl)phosphine | -47.0 | 11.2 | Au(I) | psu.edu |
| Tris(4-methylthiazol-2-yl)phosphine | -47.8 | 10.3 | Au(I) | psu.edu |
| Tris(4,5-dimethylthiazol-2-yl)phosphine | -49.3 | 8.8 | Au(I) | psu.edu |
| This table presents the ³¹P NMR chemical shifts for various tris(azolyl)phosphine ligands in their free state and when coordinated to a gold(I) chloride center. The significant downfield shift upon coordination is indicative of P-donation to the metal. |
Ligand Field Effects in N-Coordinated Complexes
In complexes with many first-row transition metals, this compound acts as a facial, tridentate ligand, coordinating through its three imidazole nitrogen atoms in a κ³-N,N',N' fashion. acs.orgresearchgate.net This arrangement makes the ligand analogous to the well-known scorpionate ligands, such as hydrotris(pyrazolyl)borates. researchgate.net In this mode, the three nitrogen donors create a specific ligand field around the metal ion, leading to the splitting of the d-orbitals. The magnitude of this splitting (10Dq) is a key factor that determines the electronic and magnetic properties of the complex, such as its color and spin state.
Complexes of this type often serve as synthetic models for the active sites of metalloenzymes, most notably carbonic anhydrase, where three histidine (imidazole) residues coordinate to a zinc center. psu.edu The electronic structure of these model complexes can be investigated using UV-visible spectroscopy to observe d-d electronic transitions.
Structural studies on related complexes, such as those with the tris(1-isopropyl-4-tert-butylimidazolyl)phosphine ligand, reveal how the metal's identity influences the coordination geometry and bond lengths, which are themselves a reflection of the electronic interplay between the metal and the ligand. acs.org
| Metal (M) | M-N1 Bond Length (Å) | M-N3 Bond Length (Å) | M-N5 Bond Length (Å) | Coordination Geometry | Source(s) |
| Co(II) | 2.072(3) | 2.062(3) | 2.067(3) | Distorted Tetrahedral | acs.org |
| Cu(II) | 2.012(2) | 2.023(2) | 2.016(2) | Distorted Tetrahedral | acs.org |
| Zn(II) | 2.028(2) | 2.025(2) | 2.025(2) | Distorted Tetrahedral | acs.org |
| This table shows selected metal-nitrogen bond lengths in nitrate complexes of a substituted tris(imidazolyl)phosphine, {[PimPri,But]M(NO₃)}⁺. The data illustrates the typical bond distances for κ³-N coordination to various divalent metals. |
Quantification of Electronic Effects Using Co-Ligands
A powerful method for quantifying the net electron-donating character of a ligand is to analyze its effect on the stretching frequencies of co-ligands, particularly carbon monoxide (CO), in the infrared spectrum. mdpi.com In a complex containing both the phosphine and CO ligands, the C-O stretching frequency (νCO) serves as a sensitive probe of the electron density at the metal center. A ligand that is a strong net donor will increase the electron density on the metal. This increased density is then donated into the π* antibonding orbitals of the CO ligand (π-backbonding), which weakens the C-O bond and results in a lower νCO value. mdpi.com Therefore, by measuring the νCO frequencies, one can rank the electron-donating ability of different ligands. While specific data for this compound in such systems is not widely reported, this methodology is a standard for comparing the electronic properties of various phosphine and N-donor ligands. mdpi.comacs.org
The dual nature of this compound, with its "soft" phosphorus donor and "hard" nitrogen donors, provides it with hemilabile potential, allowing it to adapt its coordination to the electronic requirements of different metal centers and catalytic cycles. researchgate.net This electronic flexibility is a defining characteristic of its coordination chemistry.
Catalytic Applications and Mechanistic Investigations of Tris Imidazol 1 Yl Phosphine Complexes
Homogeneous Catalysis with Tris(imidazol-1-yl)phosphine Ligands
Complexes featuring this compound ligands have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The modular nature of the imidazole (B134444) rings allows for fine-tuning of the ligand's properties, which in turn influences the activity and selectivity of the metallic catalytic center. Applications range from the formation of carbon-carbon bonds, crucial in synthetic chemistry, to the synthesis of advanced polymeric materials.
The ability of tris(imidazolyl)phosphine ligands to stabilize transition metal centers has been harnessed for several key organic reactions. These ligands can influence the outcome of catalytic cycles through their electronic donating capacity and steric bulk, impacting steps such as oxidative addition and reductive elimination.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, relies heavily on palladium catalysts supported by phosphine (B1218219) ligands. nih.govethz.ch While a broad range of phosphines have been explored, research into imidazole-based phosphines has revealed interesting structure-activity relationships.
Studies on the catalytic activity of N-methylimidazole-based phosphine ligands in the Suzuki coupling reaction have shown that all tested phosphine ligands promoted excellent activity with a PdCl₂ catalyst. researchgate.net However, a distinct trend was observed where the catalytic activity was found to decrease as the number of imidazole groups on the phosphine ligand increased. researchgate.net This suggests that while the imidazole moieties are crucial, a balance is necessary to achieve optimal catalytic performance. For instance, in-situ generated palladium complexes of ligands such as (2-Im¹-Me)nPPh₃-n (where n = 1–3) have been successfully applied in Suzuki coupling reactions. uva.nl
The general catalytic cycle for the Suzuki-Miyaura reaction involves an oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.gov The electronic and steric properties of the phosphine ligand are critical in facilitating these steps. nih.gov The development of phosphine ligands appended with five-membered heterocyclic rings, like pyrrole (B145914) or imidazole, has been shown to be advantageous for cross-coupling catalysis that produces drug-like molecules. bham.ac.uk
Tris(imidazolyl)phosphine derivatives have been employed as monomers in polymerization reactions to create functional polymers. For example, tris(1-vinyl-imidazol-2-yl) phosphine has been successfully incorporated into both homopolymers and co-polymers with ethyleneglycol dimethacrylate. uva.nl The resulting polymers, containing P(Im)₃ units, can then be complexed with metal ions like Cu(II). uva.nl These metallopolymers have shown promise as catalysts themselves, for instance, in the hydrolysis of phosphoesters. uva.nl
This application bridges the gap between homogeneous catalysis and material science, creating advanced materials with embedded catalytic sites. The field of Atom Transfer Radical Polymerization (ATRP) frequently utilizes transition metal catalysts, where the ligand plays a crucial role in controlling the polymerization process. acs.orgmdpi.com While iron is a common metal choice due to its low toxicity, the activity of the catalyst is significantly influenced by the phosphine or amine ligands. mdpi.comcmu.edu The electron-donating capacity of the ligand is a key factor; for instance, imidazolylidene ligands, which are structurally related to imidazoles, can form highly reactive and efficient ATRP catalysts. cmu.edu The use of phosphines as reducing agents for Fe(III) to generate the active Fe(II) catalyst in situ is a recognized strategy in AGET (Activators Generated by Electron Transfer) ATRP. cmu.edu
A significant area of research for this compound complexes is in biomimetic catalysis, where synthetic molecules are designed to mimic the structure and function of the active sites of metalloenzymes. acs.org The tripodal arrangement of three imidazole groups around a central phosphorus atom provides a facial coordination environment that closely resembles the "3-histidine triad" motif found in many non-heme iron and zinc enzymes. acs.orgacs.org
Tris(imidazolyl)phosphine ligands have been extensively used to model the active site of carbonic anhydrase (CA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. acs.org The active site of CA features a zinc ion coordinated to three histidine residues and a water molecule. Synthetic complexes using substituted tris(imidazolyl)phosphine ligands, such as [Pimᴾʳⁱ,ᴮᵘᵗ]M(NO₃)⁺ (where M = Co, Cu, Zn, Cd, Hg), serve as valuable structural and functional analogues. acs.org
X-ray diffraction studies of these model complexes have shown that the coordination mode of a nitrate (B79036) ligand (used as a stand-in for bicarbonate) is highly dependent on the metal ion. acs.org For the zinc and cobalt complexes, which correspond to the most active forms of the enzyme, the nitrate binds in a strongly asymmetric, pseudo-unidentate fashion. acs.org This structural insight supports the hypothesis that access to a unidentate bicarbonate intermediate is a critical requirement for significant carbonic anhydrase activity. acs.org
Furthermore, zinc complexes with ligands like tris(4,5-di-n-propyl-2-imidazolyl)phosphine have been shown to be catalytically active in facilitating the interconversion of CO₂ and HCO₃⁻. uva.nl These models, while sometimes described as deficient compared to the native enzyme, successfully replicate many key physicochemical and catalytic features. nih.gov Beyond carbonic anhydrase, these ligands have been used to model the 3-histidine facial triad (B1167595) of non-heme iron dioxygenases, such as salicylate (B1505791) 1,2-dioxygenase and acetylacetone (B45752) dioxygenase. acs.org
The nucleophilic character of the metal-hydroxide species in zinc enzymes is responsible for their ability to hydrolyze ester and phosphoester bonds. Biomimetic complexes with tris(imidazole)-containing phosphine ligands have been developed to model and understand this hydrolytic activity. acs.org
Studies using zinc complexes of ligands like tris(4,5-di-n-propyl-2-imidazolyl)phosphine have demonstrated the catalytic hydrolysis of activated esters such as p-nitrophenyl picolinate (B1231196) and 4-nitrophenyl pyridine-2-carboxylate. acs.org The mechanism is believed to involve a ligand:M²⁺-OH⁻ species acting as the key nucleophile. acs.org The catalytic efficiency of these systems can be influenced by the reaction medium; for example, the hydrolysis of an activated ester by a tris(4,5-di-n-propyl-2-imidazolyl)phosphine-Zn²⁺ complex was studied in a neutral micellar medium to better mimic the hydrophobic pocket of an enzyme active site. [13 in previous search]
Furthermore, copper(II) complexes with polymers containing tris(imidazolyl)phosphine units have been shown to be effective catalysts for the hydrolysis of phosphoesters, highlighting a synergistic combination of polymer chemistry and biomimetic catalysis. uva.nl
Biomimetic Catalysis
Active Site Models for Metalloenzymes (e.g., Carbonic Anhydrase)
Influence of Ligand Design on Catalytic Performance
The catalytic efficacy of metal complexes bearing this compound ligands is profoundly influenced by the substituents on the imidazole rings. These substituents dictate the steric and electronic environment around the metal center, thereby modulating the catalyst's activity, selectivity, and stability.
The steric and electronic properties of phosphine ligands are crucial for their effectiveness in catalysis. researchgate.netlibretexts.org The introduction of substituents on the imidazole rings of this compound allows for the fine-tuning of these properties.
Steric Effects: Bulky substituents on the imidazole rings can create a sterically hindered environment around the metal center. This steric hindrance can influence the coordination number of the metal, the accessibility of the catalytic site to substrates, and the regioselectivity of the reaction. For instance, the use of bulky substituents can favor the formation of lower-coordinate metal species, which may be more catalytically active. researchgate.net The steric demand of a phosphine ligand is often quantified by Tolman's cone angle, and while this is a widely used parameter, the specific placement of bulky groups on the imidazole rings of this compound allows for more nuanced control of the steric environment compared to simple alkyl or aryl phosphines. libretexts.org
Electronic Effects: The electronic nature of the imidazole substituents significantly impacts the donor-acceptor properties of the ligand. researchgate.net Electron-donating groups on the imidazole rings increase the electron density on the phosphorus atom, enhancing its σ-donor character. chemrxiv.org Conversely, electron-withdrawing groups decrease the electron-donating ability of the phosphine. These electronic modifications influence the strength of the metal-phosphine bond and the electronic properties of the metal center, which in turn affects the various steps of a catalytic cycle, such as oxidative addition and reductive elimination. libretexts.orglibretexts.org For example, in palladium-catalyzed cross-coupling reactions, electron-rich phosphine ligands can facilitate the oxidative addition step. libretexts.org
The interplay of steric and electronic effects is complex and often synergistic. For example, a study on cobalt(II) complexes with a tris(1-ethyl-4-isopropyl-imidazolyl)phosphine ligand demonstrated that the coordination geometry could be switched between tetrahedral and octahedral by the addition of halide ligands or acetonitrile, with steric factors playing a key role in stabilizing the different species. researchgate.net
Interactive Data Table: Influence of Imidazole Substituents on Ligand Properties
| Substituent | Position on Imidazole Ring | Expected Steric Effect | Expected Electronic Effect | Potential Impact on Catalysis |
|---|---|---|---|---|
| Methyl | N1 | Low | Weakly electron-donating | Baseline for comparison |
| Isopropyl | N1 | Moderate | Electron-donating | May enhance catalyst stability and solubility |
| tert-Butyl | C4 | High | Electron-donating | Can enforce specific coordination geometries and influence regioselectivity |
| Phenyl | N1 or C4/C5 | Moderate to High | Can be electron-withdrawing or -donating depending on substitution on the phenyl ring | Allows for fine-tuning of electronic properties through remote substituents |
| Pentafluorophenyl | N1 | Moderate | Strongly electron-withdrawing | May stabilize low-valent metal centers and affect reductive elimination steps |
The Lewis basicity of the phosphorus atom in this compound and the coordination affinity of the imidazole nitrogen atoms are key parameters that can be modulated through ligand design. These properties determine how the ligand binds to the metal center and its behavior in the catalytic system.
The introduction of substituents on the imidazole rings directly influences the Lewis basicity of the phosphorus atom. Electron-donating substituents enhance the electron density on the phosphorus, making it a stronger Lewis base. This increased basicity can lead to stronger coordination to the metal center. chemrxiv.org Conversely, electron-withdrawing groups decrease the Lewis basicity.
This compound can act as a P-monodentate ligand or as a P,N-bidentate or P,N,N-tridentate ligand by involving the imidazole nitrogen atoms in coordination. The coordination mode is influenced by the nature of the metal ion and the substituents on the imidazole rings. For example, X-ray diffraction studies of metal nitrate complexes with a tris(1-isopropyl-4-tert-butylimidazolyl)phosphine ligand showed that the coordination mode of the nitrate anion is highly dependent on the metal ion. acs.org This highlights the subtle interplay between the ligand, metal, and counter-ion in determining the coordination sphere. Research on tris(azolyl)phosphine gold(I) complexes has shown that the imine nitrogens of the imidazole rings can coordinate to additional metal centers, leading to the formation of multinuclear complexes. psu.edu The ability to switch between different coordination modes can be a crucial aspect of the catalytic cycle, allowing for the creation of vacant coordination sites for substrate binding.
Steric and Electronic Effects of Imidazole Substituents
Mechanistic Studies of Catalytic Cycles
Understanding the detailed mechanism of a catalytic reaction is essential for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies on complexes of this compound have provided valuable insights into the nature of the active species, reaction pathways, and rate-determining steps.
A key challenge in homogeneous catalysis is the identification of the true active catalytic species, as the initial precatalyst may be transformed into a different species under reaction conditions. researchgate.net In many catalytic systems, the active species is a short-lived intermediate that is difficult to isolate or observe directly.
For catalytic reactions involving tris(imidazol-yl)phosphine complexes, a combination of spectroscopic techniques and computational studies is often employed to identify intermediates. For example, in situ spectroscopic methods can provide information about the species present in the reaction mixture under catalytic conditions. science.gov The structural evolution of catalytically active species is a common feature in transition metal catalysis, where mononuclear complexes can form polynuclear species or even nanoparticles. researchgate.net While specific studies on this compound are not abundant in the provided search results, the general principles apply. The potential for P,N-coordination and the formation of multinuclear complexes with this compound ligands suggests that the active species could be more complex than a simple mononuclear complex. psu.edu
Kinetic studies are a powerful tool for elucidating reaction pathways. By measuring the reaction rate as a function of the concentration of reactants, catalyst, and other species, a rate law can be determined, which provides clues about the mechanism. nih.gov For instance, in a study of a palladium-catalyzed cross-coupling reaction, the mechanism was broken down into its elementary steps, and the kinetics of each step were studied independently to identify the RDS. nih.gov
Theoretical calculations can complement experimental studies by providing energetic profiles of possible reaction pathways. rsc.org For a gold-catalyzed hydrothiolation reaction, computational studies revealed two competing pathways leading to Markovnikov and anti-Markovnikov products. rsc.org The calculations showed that the formation of the anti-Markovnikov product was kinetically favored, which was consistent with experimental observations. rsc.org The rate-determining step in this catalytic cycle was identified as the nucleophilic attack of the thiol on the gold-activated alkyne or olefin. rsc.org
Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying catalytic mechanisms. tudelft.nl These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. tudelft.nl
Transition state analysis provides detailed information about the structure and energy of the highest energy point along the reaction coordinate, which corresponds to the kinetic barrier of a reaction step. rsc.org By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be identified. rsc.org
In the context of this compound complexes, theoretical calculations can be used to:
Predict the preferred coordination mode of the ligand.
Evaluate the steric and electronic effects of different imidazole substituents.
Calculate the energy barriers for key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.
Identify the rate-determining step of the catalytic cycle.
Rationalize the observed regio- and stereoselectivity.
For example, computational studies on a series of iron hydride complexes were used to determine the accuracy of the computational methods and to derive ligand acidity constants, which are a measure of the electronic effect of the ligand. scholaris.ca Such computational approaches provide a powerful complement to experimental studies in the rational design of new and improved catalysts based on this compound ligands.
Interactive Data Table: Key Parameters from a Theoretical Study of Au-Catalyzed Hydrothiolation
| Reaction Step | Species | Calculated Activation Free Energy (kcal/mol) | Significance |
|---|---|---|---|
| Markovnikov Pathway | TSa2 (alkyne) | 27.1 | Higher energy barrier, kinetically disfavored |
| TSb2 (olefin) | 27.6 | ||
| Anti-Markovnikov Pathway | TSa3 (alkyne) | 21.9 | Lower energy barrier, kinetically favored, rate-determining step |
| TSb3 (olefin) | 23.6 |
Applications in Material Science and Supramolecular Chemistry
Engineering Metal-Organic Frameworks (MOFs) and Coordination Polymers
Tris(imidazol-1-yl)phosphine-based ligands are highly effective in the rational design of MOFs and coordination polymers. Their rigidity and defined coordination vectors facilitate a degree of control in the assembly of metal-containing aggregates into open frameworks. rsc.org The ability to modify the core (phosphine, phosphine (B1218219) oxide, phosphine sulfide) and the imidazole (B134444) substituents allows for fine-tuning of the resulting material's properties.
The design of MOFs using these ligands often employs a mixed-ligand strategy, combining the tripodal phosphine-based linker with other organic linkers, such as dicarboxylates, to achieve desired structural outcomes. rsc.org Solvothermal synthesis is a common method, where metal salts and the organic linkers are heated in a solvent, typically N,N-dimethylformamide (DMF), to promote the crystallization of the MOF structure. sci-hub.se
For instance, the tripodal ligand tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) has been used to construct a variety of MOFs with metal ions like Zn(II), Cd(II), and Ni(II). rsc.orgevitachem.com The synthesis involves reacting the metal salt, the 'tipo' ligand, and a specific dicarboxylic acid in a solvent mixture under heat. rsc.org Similarly, a derivative, tris[4-(2'-methylimidazol-yl)phenyl]phosphine oxide (tmpo), has been synthesized and used to create a cationic MOF with Zn(II) through a solvothermal reaction at 80°C for two days. sci-hub.se The rigidity of these ligands is advantageous for creating highly porous and robust frameworks. sci-hub.se
| Resulting Compound | Metal Salt | Phosphine Ligand | Co-Ligand | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| [Zn2(bpdc)2(tipo)(H2O)]·5H2O | Zinc Nitrate (B79036) | tipo | H2bpdc | DMF/H2O | 120°C | rsc.org |
| [Cd(tipo)(HCOO)(H2O)]·NO3·DMF | Cadmium Nitrate | tipo | (from DMF) | DMF | Not Specified | rsc.org |
| [Zn2(cdc)(tmpo)2]·2NO3·5DMF | Zn(NO3)2·4H2O | tmpo | H2cdc | DMF | 80°C | sci-hub.se |
A key feature of MOFs built from this compound derivatives is their remarkable structural and topological diversity. The flexibility of the Ph-imidazole arms, which can rotate around the central P=O moiety, allows for the formation of complex entangled structures. sci-hub.se These entanglements can include interpenetration, where multiple identical networks grow through one another, and polycatenation, the linking of rings or nets.
Research has demonstrated a wide array of complex topologies. For example, the combination of the 'tipo' ligand with different dicarboxylates has yielded:
A 2D → 3D parallel polycatenation of a 3,3,4-connected net with an unusual four degrees of catenation. rsc.org
An unprecedented polycatenation of charged 2D kgd and 3D pcu networks constructed from different organic ligands within the same crystal. rsc.org
A five-fold interpenetrating dia network. rsc.org
A 2D → 3D parallel polycatenation of sql layers. rsc.org
Furthermore, self-catenated networks, where a single framework interlinks with itself, have been observed. One such example is a 3,4,6-connected self-catenated network with a unique topology. rsc.org Another study reported an unusual self-catenated cationic MOF based on the 'tmpo' ligand. sci-hub.se This structural complexity is a direct result of the geometric properties of the tripodal ligands and the coordination preferences of the metal ions. nih.gov
The ability to tune pore size and surface properties is a hallmark of MOF chemistry and is achievable with this compound-based systems. researchgate.net The resulting porosity is critical for applications such as adsorption and separation. A microporous cationic MOF, [Cd(tipo)(HCOO)(H₂O)]·NO₃·DMF, was specifically designed for the efficient removal of pollutants from water, a function directly related to its porous structure. rsc.org
The choice of metal ion is a crucial factor in tailoring the porosity. In a series of MOFs constructed from the related linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), changing the metal center from Aluminum to Chromium to Copper resulted in significant variations in surface area and pore characteristics. mdpi.com The copper-based MOF exhibited the highest CO₂ adsorption capacity, attributed to its open metal sites and an ideal pore size of 0.3–1.5 nm. mdpi.com Similarly, doping different metal ions into an existing MOF structure is another strategy to tune framework porosity and surface hydrophobicity. rsc.org
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size Range (nm) | Reference |
|---|---|---|---|---|
| TIBM-Al | 650 | 0.40 | 1.0 - 3.0 | mdpi.com |
| TIBM-Cr | 720 | 0.45 | 1.0 - 4.0 | mdpi.com |
| TIBM-Cu | 690 | 0.35 | 0.3 - 1.5 | mdpi.com |
Topological Diversity and Entanglement in MOF Structures
Functional Materials Incorporating this compound Derivatives
Beyond MOFs, these ligands are used to create other functional materials, including coordination polymers with specific dimensionalities and metal-organic complexes with interesting photophysical properties for optoelectronic applications.
Coordination polymers are structurally diverse, forming 0D clusters, 1D chains, 2D layers, or 3D frameworks. researchgate.net this compound derivatives and their analogues are effective in directing these structures. For example, the related ligand tris(p-carboxylphenyl)phosphine oxide (TPOH₃) has been used to synthesize 1D coordination polymers with zinc. researchgate.net
Depending on the co-ligands and synthesis conditions, varied and intricate structures can be formed. Using the flexible tripodal ligand 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), researchers have synthesized coordination polymers exhibiting one-dimensional knotted chains. researchgate.net Other work with related bis-imidazole ligands has produced two-dimensional layered structures with honeycomb (hcb) or square-lattice (sql) topologies. science.gov These studies underscore how the interplay between the tripodal N-donor ligand and auxiliary linkers can generate a wide range of structural motifs.
The combination of organic ligands with metal ions can produce materials with unique optical and electronic properties suitable for optoelectronic devices. rsc.org The ability to control the structure at a molecular level allows for the tuning of properties like luminescence for applications in lighting, displays, and sensors. rsc.orgacs.org
Metal complexes incorporating this compound derivatives have shown potential in this area. The investigation of MOFs made from the 'tipo' ligand with Cd(II) and Zn(II) revealed luminescence properties, suggesting their possible use in sensing applications. evitachem.com Similarly, copper(I) coordination polymers constructed with the analogous 1,3,5-tris(1H-imidazol-1-yl)benzene ligand exhibit orange light emission. science.gov The photoluminescence of gold(I) complexes, which are known to have interesting photophysical behaviors, has also been studied with tris(imidazolyl)phosphine ligands. psu.edu This research points toward the potential for designing phosphine-based metal-organic complexes for specific functions in next-generation optoelectronic and energy-harvesting devices. acs.orggoogle.com
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tris(imidazol-1-yl)phosphine. These methods model the molecule at the electronic level, elucidating the nature of its chemical bonds and donor capabilities.
Density Functional Theory (DFT) has become a standard and reliable tool for investigating the ground-state electronic structures of molecules like this compound. acs.org DFT calculations allow for the optimization of the molecule's geometry and the analysis of its molecular orbitals. Studies on this compound and its derivatives have employed various DFT functionals, such as B3LYP and PW91, often paired with basis sets like def2-TZVP, to compute geometries and electronic properties. acs.orgdigitellinc.compsu.eduresearchgate.net These calculations are crucial for establishing a baseline understanding of the ligand's structure before considering its interactions with metal centers.
For instance, DFT computations on gold nanoclusters ligated by this compound were performed using B3LYP and PW91 functionals with a def2TZV basis set. digitellinc.com Similarly, theoretical examinations of related gold(I) complexes of tris(azolyl)phosphines have utilized B3LYP and MP2 levels of theory. psu.eduresearchgate.net The choice of functional and basis set is critical and is often validated against experimental data where available.
| System Studied | DFT Functional / Method | Basis Set | Reference |
|---|---|---|---|
| This compound-ligated Au Nanoclusters | B3LYP, PW91 | def2TZV | digitellinc.com |
| Chloro[tris(thiazol-2-yl)phosphine]gold(I) Dimer | B3LYP, MP2 | Quasi-relativistic basis sets | psu.eduresearchgate.net |
| (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one | B3LYP | 6-31++G(d,p) |
This compound possesses multiple potential donor sites: the central phosphorus atom and the imine nitrogen atoms of the three imidazole (B134444) rings. Computational studies are essential for dissecting the donor preferences of this ligand. Theoretical investigations have shown that phosphorus is generally the superior donor atom for soft metal ions like gold(I) and platinum(II). psu.edu However, the imidazole nitrogens also play a significant role in coordination.
DFT calculations on gold nanoclusters revealed that both the phosphorus and nitrogen atoms form covalent bonds with the gold atoms, indicating a multidentate coordination capability. digitellinc.com The donor strength of the nitrogen atoms has been assessed using techniques like 15N NMR spectroscopy, with computational methods providing the theoretical framework for interpreting these spectroscopic results. psu.eduresearchgate.net The chemical shifts of the nitrogen nuclei change upon coordination, a phenomenon that can be correlated with calculated changes in electron density. psu.eduresearchgate.net In complexes modeling the active sites of nonheme iron enzymes, the tris(imidazolyl)phosphine ligand utilizes its three nitrogen donors to mimic the facial coordination of three histidine residues, highlighting the importance of the nitrogen donor sites in specific biochemical contexts. colab.ws
Density Functional Theory (DFT) for Ground State Properties
Computational Modeling of Coordination Processes
Computational modeling is a powerful tool for predicting how this compound will interact with different metal centers, including the resulting geometries and the energetics of the bonds formed.
Theoretical models can predict the stable geometries of metal complexes containing the this compound ligand. The predicted geometry depends heavily on the metal center and its preferred coordination number and oxidation state.
Facial N-Coordination: In complexes with metals like iron(II), the ligand often coordinates in a facial κ³-N fashion, where the three nitrogen atoms bind to one face of the metal center. This mode is particularly relevant for modeling the 3-histidine triad (B1167595) found in the active sites of some nonheme iron dioxygenases. colab.ws
P-Coordination: With soft metals like gold(I), the ligand typically binds through the phosphorus atom. psu.eduresearchgate.net
Bridging P,N-Coordination: Computational studies have explored more complex coordination modes, such as the κ²-P,N mode, where the ligand bridges two metal centers. psu.eduresearchgate.net
Square Pyramidal Geometry: For a copper(II) complex with a substituted tris-imidazolylphosphine ligand, the coordination geometry was determined to be square pyramidal. georgiasouthern.edu
Computational studies on related flexible ligands demonstrate that the ligand framework can adapt to the geometric preferences of the metal atom, resulting in a range of bite angles upon coordination. researchgate.net
| Metal Center | Ligand | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Fe(II) | Tris(imidazolyl)phosphane | Facial κ³-N | Models enzyme active sites | colab.ws |
| Au(I) | Tris(1-methylimidazol-2-yl)phosphine (B1626507) | κ¹-P and κ²-P,N | Linear (P-bound), Digold bridging | psu.eduresearchgate.net |
| Cu(II) | Tris(1-ethyl-4-methylimidazolyl)phosphine | Not specified | Square Pyramidal | georgiasouthern.edu |
| Various (Ru, Au, Re) | Tris(1-methyl-imidazol-2-yl)phos-phane | Not specified | Various complexes formed | researchgate.net |
The table below shows selected structural parameters for a copper(II) complex of a substituted tris(imidazolyl)phosphine, providing insight into the bond lengths and angles that can be expected upon coordination.
| Parameter | Value |
|---|---|
| P-N Bond Length (Å) | 1.685 |
| N-P-N Bond Angle (°) | 101.6 |
Computational chemistry allows for the quantification of the strength of the interactions between the this compound ligand and a metal center. By calculating the binding energies, researchers can predict the thermodynamic stability of a given complex.
For example, in a study of a chloro[tris(thiazol-2-yl)phosphine]gold(I) dimer, calculations at the B3LYP and MP2 levels of theory were used to compare the energetic favorability of an intermolecular Au-Cl interaction versus an aurophilic Au-Au interaction. psu.eduresearchgate.net The results showed that the Au-Cl interaction was more stable by 2.6 to 12.2 kJ/mol, depending on the theoretical method used. psu.eduresearchgate.net Such energetic analyses are critical for understanding the forces that dictate crystal packing and intermolecular associations in the solid state. DFT calculations also confirmed that in gold nanoclusters, both phosphorus and nitrogen atoms form stable covalent bonds with gold, implying significant and favorable metal-ligand interaction energies. digitellinc.com
Prediction of Preferred Coordination Geometries and Ligand Conformations
Simulation of Reactivity and Reaction Mechanisms
Theoretical simulations can be employed to map out the potential energy surfaces of reactions involving this compound, providing insights into reaction pathways and transition states. While specific reactivity simulations for the parent this compound are not extensively documented in the provided results, the methodologies have been applied to similar phosphine (B1218219) compounds, illustrating the potential for future studies.
For instance, the reactivity of primary phosphines has been investigated through a combination of experiments and theoretical calculations to elucidate the reaction mechanism, invoking a P(V)–P(III) tautomerization followed by nucleophilic attack. surfacesciencewestern.com In another study, DFT simulations were used to explore the kinetic and thermodynamic profiles of nucleophilic addition reactions of trivinylphosphine (B117729) oxide, identifying a pseudo-Michael addition mechanism. mdpi.com
A documented reaction of a tris(azolyl)phosphine complex involves hydrolysis, which was observed during an attempt to synthesize a polynuclear gold complex. psu.eduresearchgate.net This type of reaction is amenable to computational modeling, which could clarify the mechanism, determine activation barriers, and explain why the hydrolysis product is formed. Such simulations would likely model the step-by-step process of nucleophilic attack by water, proton transfer, and bond cleavage, providing a detailed picture of the reaction at a molecular level.
Exploration of Potential Energy Surfaces for Chemical Reactions
The concept of a potential energy surface (PES) is fundamental to theoretically exploring the properties and reaction pathways of chemical structures. A PES maps the potential energy of a system as a function of the geometric positions of its atoms. By navigating this "energy landscape," chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths for chemical reactions.
For a molecule like this compound, computational chemists can construct a PES to investigate various reactions, such as its coordination to a metal center or its participation in catalytic cycles. The process typically involves:
Geometry Optimization: Finding the lowest energy structures for reactants, products, and intermediates.
Transition State Searching: Locating the saddle point on the PES that connects reactants and products, which represents the energy barrier of the reaction.
Reaction Path Following: Tracing the minimum energy path from the transition state down to the corresponding minima to confirm the connection.
While direct PES explorations for reactions of standalone this compound are not readily found, studies on related systems provide a template for how such investigations would proceed. For example, DFT calculations have been used to investigate the dioxygen activation mechanism in synthetic models of thiol dioxygenase enzymes featuring tris(imidazolyl)phosphine ligands. nih.gov These studies calculate the energetics of O₂ binding to iron complexes supported by these ligands to understand the reaction mechanism. nih.gov
Similarly, computational models have been employed to understand the intermolecular interactions in gold(I) complexes of tris(azolyl)phosphines. psu.eduresearchgate.net These calculations can rationalize the preference for certain crystal packing arrangements by comparing the energies of different dimeric structures, such as those stabilized by Au-Au interactions versus Au-Cl interactions. psu.eduresearchgate.net For a hypothetical reaction involving this compound, a similar approach would be used to map out the energy changes as the reactants approach and transform into products.
Table 1: Representative Computational Approaches for PES Exploration
| Computational Task | Method | Typical Software | Basis Set Example | Information Gained |
|---|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP) | Gaussian, ORCA | 6-31G(d,p) | Stable structures of reactants, intermediates, and products. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Gaussian | 6-31G(d,p) | Structure and energy of the reaction barrier. |
| Frequency Calculation | DFT | Gaussian, ORCA | 6-31G(d,p) | Characterization of stationary points (minima vs. saddle points) and zero-point vibrational energies. |
Rationalization of Observed Chemical Reactivity and Selectivity
Computational chemistry is instrumental in explaining why molecules react the way they do. For this compound, theoretical studies can rationalize its reactivity and selectivity in coordination chemistry and catalysis. Key to this is the analysis of the molecule's electronic structure.
Tris(azolyl)phosphines are versatile, "Janus-type" ligands capable of coordinating to metals through either the phosphorus atom or the nitrogen atoms of the azolyl rings. rsc.org DFT calculations can predict which coordination mode is more favorable for a given metal center by comparing the energies of the resulting complexes. For instance, with "soft" metals like Au(I) and Pt(II), Tris(imidazolyl)phosphines tend to act as P-coordinating ligands. psu.edu In contrast, for other metals, N-coordination is often observed, with the phosphorus atom serving as a convenient probe for ³¹P NMR analysis. psu.edu
Computational studies on metal complexes with substituted tris(imidazolyl)phosphine ligands, such as tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphine, have been used to model the active sites of nonheme iron enzymes. colab.ws In these studies, DFT calculations help to:
Analyze Bonding: Quantify the nature of the metal-ligand bonds, including the degree of σ-donation and π-backbonding.
Interpret Spectroscopic Data: Correlate calculated electronic transitions with observed UV-Vis spectra and predict Mössbauer parameters. nih.govcolab.ws
Determine Electronic Effects: Assess how the electronic properties of the ligand (e.g., its donor strength) influence the reactivity of the metal center.
The selectivity of these ligands can also be rationalized. For example, DFT calculations on copper(I) complexes with tris(pyrazolyl)phosphine showed that while the parent ligand can act as a bridging ligand coordinating through both P and N atoms, substituted, bulkier versions only coordinate through the nitrogen atoms, presumably due to steric hindrance around the phosphorus apex. rsc.org A similar computational analysis for this compound would involve evaluating the steric and electronic factors that govern its binding preferences.
Table 2: Calculated Properties for Rationalizing Reactivity
| Property | Computational Method | Information Provided | Relevance to this compound |
|---|---|---|---|
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Identification of sites for nucleophilic/electrophilic attack; estimation of reactivity. | The phosphorus lone pair is expected to contribute significantly to the HOMO, indicating its role as a strong σ-donor. numberanalytics.com |
| Natural Bond Orbital (NBO) Analysis | NBO analysis within a DFT framework | Provides detailed information on charge distribution, orbital hybridization, and donor-acceptor interactions. | Can quantify the electron-donating ability of the phosphorus center and the imidazole nitrogen atoms. |
| Tolman Electronic Parameter (TEP) | DFT calculation of ν(CO) in a model Ni(CO)₃L complex | A computed measure of the ligand's net electron-donating character. | Allows for comparison of the electronic properties of this compound with a wide range of other phosphine ligands. numberanalytics.com |
Future Research Directions and Outlook
Development of Novel Synthetic Routes for Tris(imidazol-1-yl)phosphine Analogues
The development of new synthetic methodologies is crucial for accessing a wider range of this compound analogues with tailored electronic and steric properties. Current synthetic strategies often involve the reaction of a lithiated imidazole (B134444) with a phosphorus halide. researchgate.net Future research will likely focus on more efficient, scalable, and versatile synthetic routes.
Key areas of development include:
Post-synthetic Modification: The functionalization of the imidazole rings after the formation of the phosphine (B1218219) core offers a modular approach to introduce a variety of substituents. This could involve techniques like C-H activation or cross-coupling reactions to append functional groups that can influence the ligand's coordination properties and reactivity.
"Click" Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) presents a powerful tool for the synthesis of triazole-containing phosphine ligands. beilstein-journals.org This methodology could be adapted to create novel imidazole-containing analogues with high efficiency and regioselectivity.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the preparation of this compound and its derivatives. This approach could enable the rapid screening of reaction conditions and the on-demand production of these ligands.
Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate the synthesis of related pyridylphosphine ligands and could be a valuable tool for the rapid and efficient synthesis of this compound analogues. beilstein-journals.org
Exploration of New Metal Combinations and Coordination Architectures
This compound has demonstrated its ability to coordinate with a variety of transition metals, including cobalt, copper, zinc, cadmium, and mercury. acs.org However, there is significant potential to explore its coordination chemistry with a broader range of metals, including those from the p-block and f-block elements.
Future research in this area will likely focus on:
Unexplored Metal Centers: Investigating the coordination of this compound with metals such as rhodium, iridium, gold, and platinum could lead to the discovery of new catalysts and materials with unique properties. researchgate.netresearchgate.net
Mixed-Ligand Systems: The combination of this compound with other ancillary ligands can lead to the formation of complexes with novel geometries and reactivities. For instance, the use of dicarboxylate ligands in conjunction with a related tris(imidazolyl)phosphine oxide has resulted in the formation of intricate metal-organic frameworks (MOFs). rsc.org
Supramolecular Assemblies: The imidazole moieties of the ligand can participate in hydrogen bonding and π-π stacking interactions, which can be exploited to construct complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The design of new analogues with specific functional groups can be used to direct the assembly of these materials.
Atrane and Cryptand Structures: The tripodal nature of this compound makes it an ideal candidate for the synthesis of atrane-type complexes, where the metal is encapsulated within a cage-like structure. researchgate.net Further exploration of this coordination mode with different metals could lead to highly stable and selective catalysts.
Advancements in Catalytic Efficiencies and Scope
The catalytic applications of metal complexes of this compound and its analogues are a major area of ongoing research. While some catalytic activities have been reported, such as in the hydrolysis of phosphate (B84403) esters and ethylene (B1197577) oligomerization, there is vast untapped potential. google.com
Future efforts will likely be directed towards:
Asymmetric Catalysis: The development of chiral versions of this compound is a key step towards their application in enantioselective catalysis. This could involve the introduction of chiral substituents on the imidazole rings or the phosphorus backbone. mdpi.com
Cross-Coupling Reactions: Phosphine ligands are ubiquitous in palladium-catalyzed cross-coupling reactions. ethz.ch Investigating the performance of this compound-metal complexes in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings could reveal new and efficient catalytic systems.
Small Molecule Activation: The unique electronic properties of this compound complexes may make them suitable for the activation of small molecules such as carbon dioxide, dinitrogen, and methane. For example, iron-imidazole complexes supported on silica (B1680970) have shown promise in the dehydrogenation of formic acid for hydrogen production. nih.gov
Biomimetic Catalysis: The imidazole groups of the ligand mimic the histidine residues found in the active sites of many metalloenzymes. marquette.edu This makes this compound complexes excellent candidates for biomimetic catalysis, such as modeling the active site of carbonic anhydrase. acs.org
Integration into Emerging Smart Materials and Functional Devices
The unique properties of this compound and its metal complexes make them attractive components for the development of smart materials and functional devices.
Promising areas of research include:
Luminescent Materials: Coordination polymers and metal complexes incorporating imidazole-based ligands have shown interesting luminescent properties. researchgate.net Tailoring the ligand structure and metal center could lead to new materials for applications in sensors, displays, and lighting.
Perovskite Solar Cells: A related compound, tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), has been used as an n-type interlayer in perovskite solar cells, leading to enhanced electron transport and device stability. rsc.orgresearchgate.net This suggests that this compound derivatives could also find applications in photovoltaic devices.
Molecular Switches: The potential for redox- or light-induced changes in the coordination environment of the metal center could be harnessed to create molecular switches for applications in molecular electronics and data storage.
Porous Materials for Gas Storage and Separation: The incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with tailored pore sizes and functionalities for the selective adsorption and separation of gases. ethz.ch
Synergistic Experimental and Computational Research Approaches
The synergy between experimental and computational chemistry will be instrumental in accelerating progress in the field of this compound chemistry.
Future research will benefit from:
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of new ligands and complexes, as well as to elucidate reaction mechanisms. marquette.edursc.org This can guide the design of new experiments and reduce the need for extensive trial-and-error synthesis.
High-Throughput Screening: Computational screening of virtual libraries of this compound analogues can identify promising candidates for specific applications, such as catalysis or materials science. Machine learning techniques can further enhance this process by identifying structure-property relationships. rsc.org
Spectroscopic Characterization and Analysis: The combination of experimental spectroscopic techniques (e.g., NMR, X-ray crystallography, UV-vis) with computational simulations can provide a detailed understanding of the structure, bonding, and dynamics of these systems. marquette.edu For instance, computational tools can help interpret complex NMR spectra and predict spectroscopic parameters. tuwien.at
Understanding Ligand Effects: Computational methods can be used to systematically study the influence of different substituents on the electronic and steric properties of the ligand, providing valuable insights for the rational design of new ligands with desired properties. princeton.edursc.org This includes the calculation of parameters like the Tolman cone angle and percent buried volume to quantify steric effects. rsc.org
The continued exploration of this compound and its derivatives holds great promise for advancing various fields of chemistry. Through the development of novel synthetic routes, the exploration of new metal combinations, the pursuit of enhanced catalytic performance, the integration into smart materials, and the application of synergistic experimental and computational approaches, the full potential of this versatile ligand platform can be realized.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tris(imidazol-1-yl)phosphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between imidazole derivatives and phosphorus halides. For example, describes a protocol where dichlorophenylphosphine reacts with methylimidazole in dichloromethane under basic conditions (triethylamine) to form phosphorylated imidazoles. Key parameters include temperature control (e.g., 0°C initiation to prevent side reactions), stoichiometric ratios, and solvent choice (polar aprotic solvents enhance nucleophilicity). Post-synthetic purification via recrystallization (e.g., using butyl ether) is critical for isolating high-purity crystals suitable for X-ray diffraction .
Q. How can this compound be characterized to confirm structural integrity and ligand coordination properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>31</sup>P-NMR is essential for confirming phosphorus coordination environments. For analogous phosphine ligands, shifts in the range of δ −20 to +50 ppm are typical .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves bond angles and distances, critical for verifying tetracoordinate phosphorus geometries observed in phosphorylated imidazoles .
- Infrared (IR) Spectroscopy : P–N stretching vibrations (600–800 cm⁻¹) and imidazole ring modes (1400–1600 cm⁻¹) provide additional confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, analogous organophosphorus compounds (e.g., tris(trimethylsilyl)phosphine) require handling in inert atmospheres (gloveboxes) due to air sensitivity. Flammable solvents (e.g., hexane) used in formulations necessitate Class 3 hazard precautions (ventilation, spark-free equipment) . Always consult Material Safety Data Sheets (MSDS) for specific storage (e.g., −20°C under argon) and disposal guidelines.
Advanced Research Questions
Q. How does this compound perform as a ligand in transition metal catalysis compared to traditional phosphines (e.g., triphenylphosphine)?
- Methodological Answer : The imidazole moieties in this compound offer stronger σ-donor and π-acceptor properties than arylphosphines, enhancing metal-ligand bond stability. For example, in palladium-catalyzed cross-coupling reactions, its bulkiness may reduce catalytic activity but improve selectivity. Comparative studies should include turnover number (TON), reaction kinetics (via <sup>31</sup>P NMR monitoring), and computational modeling (DFT) to assess electronic effects .
Q. What strategies mitigate interference from this compound in analytical assays (e.g., redox or spectroscopic studies)?
- Methodological Answer : Phosphine derivatives can interfere with redox assays (e.g., via unintended reduction of analytes). demonstrates that additives like N-ethylmaleimide (40 mM) effectively quench phosphine reactivity in acidic media. Pre-treatment steps (e.g., 30-minute incubation) and baseline correction in voltammetry/spectroscopy are recommended to isolate target signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
